molecular formula C12H10N2O B8622468 5-Pyrazol-1-yl-indan-1-one

5-Pyrazol-1-yl-indan-1-one

Cat. No.: B8622468
M. Wt: 198.22 g/mol
InChI Key: WVJZKPGWSWWJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyrazol-1-yl-indan-1-one is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Activity

Research has shown that derivatives of pyrazole, including 5-Pyrazol-1-yl-indan-1-one, exhibit significant anti-cancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines:

  • BRAF Inhibition : Compounds related to this compound have been identified as potent inhibitors of BRAF, a key target in melanoma treatment. Studies demonstrated that certain derivatives could inhibit mutant BRAF activity with nanomolar potency, significantly impacting cell proliferation in melanoma models .
  • Cytotoxicity Against Cancer Cell Lines : A study evaluating pyrazole derivatives reported promising results against leukemia and solid tumors, with some compounds exhibiting IC50 values as low as 0.04 μM .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, novel compounds derived from the pyrazole scaffold have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • COX Inhibition : Several studies highlighted the ability of pyrazole derivatives to inhibit COX-2, leading to reduced inflammation and pain . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring enhance anti-inflammatory activity.

Antimicrobial Activity

This compound and its derivatives have also been explored for their antimicrobial properties:

  • Broad-spectrum Activity : Research indicates that various pyrazole compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of specific functional groups in the pyrazole structure has been linked to enhanced antimicrobial efficacy.

Case Study 1: BRAF Inhibitors

A series of studies focused on developing tricyclic pyrazole derivatives aimed at inhibiting BRAF activity. One notable compound demonstrated significant inhibition of BRAF-driven signaling pathways in vitro, making it a candidate for further development as an anti-cancer agent .

Case Study 2: Anti-inflammatory Agents

In another study, researchers synthesized a range of 1,5-diaryl pyrazole derivatives and evaluated their anti-inflammatory properties through COX inhibition assays. Compounds with specific substitutions showed enhanced potency and selectivity towards COX enzymes, suggesting their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound ExamplesKey Findings
Anti-Cancer5-Pyrazol derivativesIC50 values ranging from 0.04 μM to 11.4 μM
Anti-inflammatoryVarious 1,5-diaryl derivativesEffective COX-2 inhibition; reduced inflammation
AntimicrobialPyrazole derivativesBroad-spectrum activity against multiple pathogens

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-pyrazol-1-yl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H10N2O/c15-12-5-2-9-8-10(3-4-11(9)12)14-7-1-6-13-14/h1,3-4,6-8H,2,5H2

InChI Key

WVJZKPGWSWWJIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 5-fluoro-indan-1-one (1.02 g, 6.79 mmol), pyrazole (0.46 g, 6.79 mmol), and potassium carbonate (1.03 g, 7.47 mmol, 1.10 equivalents) in dimethyl sulfoxide (5 ml) in a sealed tube and heat to 100° C. for 48 hours. Cool to room temperature, dilute with ether, wash with water (2×), dry over anhydrous sodium sulfate, and concentrate to obtain the title compound as a brown solid (0.98 g, 73%). LC-MS m/z 199.1 (M++1).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

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